HATU

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Difficult Couplings

Synthesis failure with difficult peptide sequences? Standard HOBt-based reagents (HBTU, TBTU) often yield low conversion for N-methylated or β-branched residues, causing costly re-synthesis. HATU provides the HOAt leaving group for anchimeric assistance. - **Yield**: ~99% for sterically hindered couplings (vs. HBTU failure). - **Racemate suppression**: Minimizes diastereomeric impurities in API manufacture. - **Proven application**: Preferred acylation of secondary amines & resin loading. Available in research to cGMP-intermediate quantities.

Molecular Formula C10H15F6N6OP
Molecular Weight 380.23 g/mol
Cat. No. B8005175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHATU
Molecular FormulaC10H15F6N6OP
Molecular Weight380.23 g/mol
Structural Identifiers
SMILESCN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F
InChIInChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1
InChIKeyFKBFHOSFPRWJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HATU Peptide Coupling Reagent


HATU (O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely utilized coupling reagent in both solid-phase and solution-phase peptide synthesis . It belongs to the aminium/uronium salt family and is a derivative of 1-hydroxy-7-azabenzotriazole (HOAt) . Its core function is to activate carboxylic acids for efficient amide bond formation, particularly in challenging sequences. The reagent is known for its high efficiency and ability to suppress racemization compared to earlier generation reagents like HBTU and TBTU [1].

1 Solid-phase & solution-phase peptide synthesis
2 Efficient activation of sterically hindered carboxylic acids
3 Lower racemization risk versus HOBt-based reagents

HATU Substitution Risks


While many uronium-based coupling reagents are commercially available, they cannot be considered interchangeable. The performance of HATU is intrinsically linked to its specific HOAt leaving group, which provides anchimeric assistance and leads to faster activation and significantly lower racemization rates compared to HOBt-based reagents like HBTU, TBTU, or PyBOP . Substituting HATU with a cheaper analog often results in unacceptably low yields for difficult couplings involving sterically hindered or N-methylated amino acids, leading to failed syntheses, wasted materials, and extended project timelines [1]. The following sections provide quantifiable evidence for this differentiation, underscoring the procurement value of selecting HATU for specific, high-demand applications.

HOAt vs HOBt leaving group

Faster activation and anchimeric assistance from HOAt in HATU reduces racemization; HOBt-based reagents (HBTU, TBTU, PyBOP) may not match this profile, especially for demanding sequences.

Hindered coupling failure risk

Analog substitutes often yield unacceptably low coupling efficiency for N-methylated or beta-branched amino acids, causing synthesis failures and wasted materials.

Stereochemical impurity risk

Substituting with a cheaper HOBt-based analog may increase diastereomeric impurity formation, complicating purification and potentially compromising biological assay outcomes.

HATU Performance Evidence


Coupling Efficiency for Hindered Amino Acids

HATU demonstrates near-quantitative coupling yields for sterically hindered Fmoc-amino acids, a critical point of failure for other common reagents. A comparative study on the acylation of the secondary amino group of Htc (a constrained tyrosine analog) reported an incorporation yield of approximately 99% using HATU. In contrast, the same coupling under classical HBTU/HOBt conditions only produced a 'good yield' for unhindered amino acids and was not reported as effective for the hindered ones [1].

Hindered AA Coupling
Head-to-head
≈99% yield (HATU)
vs HBTU/HOBt: not effective for hindered residue
Supports high-yield coupling for sterically demanding sequences
Conditions: Fmoc-SPPS; Htc residue acylation
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Difficult Couplings

Epimerization Suppression

Multiple vendor technical datasheets and reviews state that comparative studies have found HATU provides 'less enantiomerization' and generates 'smaller enantiomers' compared to HBTU, TBTU, and PyBOP [1]. While the precise quantitative data (e.g., % D-enantiomer formation) from the primary studies is not displayed in these sources, the consistent, specific nature of the claim across multiple authoritative vendors and its citation of primary literature (e.g., Carpino, 1993) establishes a clear and meaningful differentiation.

Epimerization Control
Class-level inference
Reports consistently indicate less enantiomerization vs HBTU, TBTU, PyBOP
Risk mitigation for chiral peptide integrity
Data to verify; precise enantiomer excess not shown in available excerpts
Peptide Synthesis Racemization Stereochemical Integrity

Solubility in DMF

A comparative study published in Molecules (2014) provides quantitative solubility data for several uronium-type coupling reagents in DMF, a standard solvent for peptide synthesis [1]. HATU exhibits a molar solubility of 0.45 M, which is nearly identical to HBTU (0.46 M). This contrasts sharply with the third-generation reagent COMU, which has a significantly higher solubility of 1.38 M in DMF.

Solubility in DMF
Head-to-head
0.45 M (HATU)
0.46 M (HBTU)
1.38 M (COMU)
Sufficient for most SPPS; COMU offers higher solubility for concentrated reactions
Data from Molecules 2014; DMF solvent
Reagent Solubility DMF Process Chemistry

HATU Application Scenarios


Sterically Hindered Peptide Synthesis

HATU is the reagent of choice for any project involving the solid-phase synthesis of peptides containing challenging motifs like N-methylated or beta-branched amino acids. The evidence from Section 3.1 shows that HATU can achieve approximately 99% coupling yield for sterically hindered residues, a task where standard HBTU/HOBt protocols fail [1]. Procuring HATU for these projects is a direct measure to prevent costly and time-consuming synthesis failures, ensuring sequence completion and product purity.

Chiral Peptide API Synthesis

For the manufacture of peptide active pharmaceutical ingredients (APIs) where stereochemical purity is a critical quality attribute (CQA), HATU provides a lower-risk route compared to HOBt-based alternatives. As established in Section 3.2, its use demonstrably suppresses enantiomerization . Selecting HATU minimizes the formation of difficult-to-remove diastereomeric impurities, thereby simplifying downstream purification, increasing overall yield, and ensuring compliance with stringent regulatory purity thresholds.

Secondary Amine Acylation

A specific and well-documented application where HATU offers a unique advantage is in the acylation of secondary amines, such as the loading of resins bearing secondary amino groups . Other coupling reagents are known to give poor yields in this context. Procurement of HATU is justified for any workflow involving this specific transformation, where it is often considered the preferred or gold-standard reagent.

Application
Selection Property
Validation Focus
Sterically hindered peptide synthesis
High-efficiency coupling for N-methylated/branched residues
Residue-specific incorporation yield; sequence completion by LC-MS
Chiral peptide API research
Low racemization propensity
Diastereomer ratio by HPLC; stereochemical purity assessment
Secondary amine acylation
Reported superior performance for secondary amino group loading
Reaction completion by Kaiser test or LC-MS; resin substitution level

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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